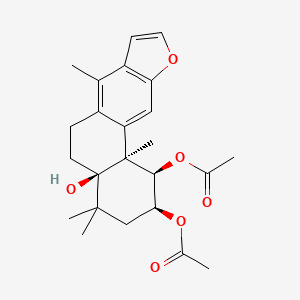

2-乙酰氧基-3-脱乙酰氧基凯撒德卡林 E

描述

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions. For instance, the synthesis and structural characterization of triorganotin(IV) complexes demonstrate the intricate processes involved in creating specific molecular structures through reactions like trans-O2SnC3 trigonal bipyramidal configuration formation (Baul et al., 2002). Additionally, the highly stereoselective synthesis of 2-acetoxy-1,3(E)-alkadienes via Rh(I)-catalyzed isomerization highlights the precision required in chemical synthesis (Zhang, Fu, & Ma, 2011).

Molecular Structure Analysis

The molecular structure of compounds is critical in understanding their chemical behavior. For instance, the crystal structure analysis provides insights into how molecules interact and the configuration they adopt in solid states, influencing their reactivity and properties (Haasbroek, Oliver, & Carpy, 1998).

Chemical Reactions and Properties

Chemical reactions involving 2-Acetoxy-3-deacetoxycaesaldekarin E could be akin to the decarboxylative acetoxylation processes, which highlight the transformation capabilities of acetoxy groups in organic molecules, adding functional groups through specific reactions (Senaweera, Cartwright, & Tunge, 2019).

Physical Properties Analysis

Understanding the physical properties of a compound like 2-Acetoxy-3-deacetoxycaesaldekarin E involves examining its crystalline structure, solubility, melting point, and more, similar to the study on the crystal structure of yeast acetohydroxyacid synthase which is crucial for its role in enzyme inhibition and pharmaceutical applications (Pang, Duggleby, & Guddat, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules, stability under various conditions, and potential for chemical modifications, are essential for understanding the full scope of 2-Acetoxy-3-deacetoxycaesaldekarin E's applications and interactions. For example, the synthesis and properties of 2-acetylthiamin pyrophosphate reveal the complexity and specificity of chemical interactions at the molecular level (Gruys, Halkides, & Frey, 1987).

科学研究应用

抗疟疾活性: 除了其他化合物外,还含有 2-乙酰氧基-3-脱乙酰氧基凯撒德卡林 E 的决明子种子提取物已显示出有希望的抗疟疾活性。这些化合物在体外对恶性疟原虫的生长表现出显着的抑制作用 (Linn 等人,2005 年).

化学分析和分离: 该化合物已从对来自缅甸的决明子的研究中分离和鉴定。这项研究有助于了解该植物物种的化学成分 (Kalauni 等人,2004 年).

对凯撒烷型呋喃二萜的研究: 进一步研究来自缅甸的决明子的化学成分,在其他化合物中鉴定了 2-乙酰氧基-3-脱乙酰氧基凯撒德卡林 E。这些研究对于了解这些化合物的独特化学结构和潜在的生物活性至关重要 (Kalauni 等人,2005 年).

转化研究: 对来自决明子的凯撒烷二萜类化合物的酸催化转化研究成芳香族衍生物包括对 2-乙酰氧基-3-脱乙酰氧基凯撒德卡林 E 的研究。这些转化研究对于了解这些化合物的化学行为和潜在应用非常重要 (Liu 等人,2021 年).

属性

IUPAC Name |

[(1R,2S,4aR,11bS)-1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10-11,20-21,27H,7,9,12H2,1-6H3/t20-,21-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETPRYGDJQBBEF-HIGZBPRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC3(C(CC(C(C3(C2=CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@@]3([C@@](C2=CC4=C1C=CO4)([C@H]([C@H](CC3(C)C)OC(=O)C)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetoxy-3-deacetoxycaesaldekarin E | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B1150549.png)